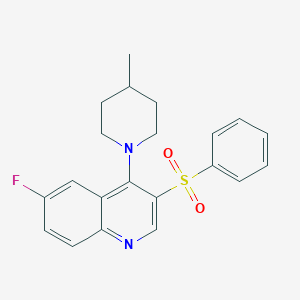

3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

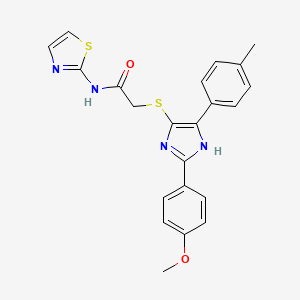

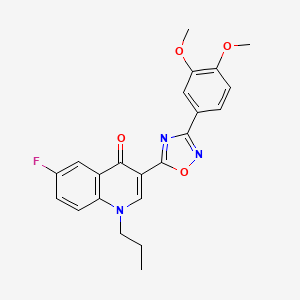

The compound “3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline” is a complex organic molecule. It contains a quinoline core, which is a nitrogen-containing heterocycle . The molecule also contains a piperidine ring, which is another type of nitrogen-containing heterocycle . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

科学的研究の応用

Hydrogenation and Fluorescence Enhancement

Studies have demonstrated the utility of quinoline derivatives in hydrogenation reactions and fluorescence enhancement. For instance, N-Methyl fluorosulphonates of quinoline derivatives, when hydrogenated, yield N-methylpiperidine derivatives, which are pivotal in organic synthesis and pharmaceutical manufacturing (Hönel & Vierhapper, 1983). Additionally, the fluorescence enhancement of quinolines through protonation, particularly with benzenesulfonic acid, underlines their potential in bioimaging and sensor applications (Tervola et al., 2020).

Fluorescent Probes for Zn2+

Quinoline derivatives have been explored as fluorescent probes for Zn2+, indicating their significance in biochemical assays and imaging. The design and synthesis of fluorescent probes based on quinoline derivatives for Zn2+ detection underscore their applicability in biological and environmental monitoring (Ohshima et al., 2010).

Anticancer Activity

Quinoline compounds, including derivatives of “3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline,” have been reported to exhibit anticancer activities. The synthesis of quinoline-based compounds and their evaluation for anticancer properties provide insights into their therapeutic potential. The structural diversity and synthetic versatility of quinolines allow for the generation of compounds with specific activities against cancer drug targets (Solomon & Lee, 2011).

Antimicrobial Agents

Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting their application in developing new antimicrobial agents. This includes the investigation of quinoline-azo-N-pyrimidinyl benzenesulfonamide derivatives for their antimicrobial activities, which could lead to the development of novel treatments for bacterial infections (Biointerface Research in Applied Chemistry, 2019).

Amylolytic Agents

The synthesis of novel fluorine-bearing quinoline-4-carboxylic acids and related compounds has shown potential in serving as amylolytic agents, indicating their application in agriculture and food industry to enhance starch breakdown processes (Makki, Bakhotmah, & Abdel-Rahman, 2012).

作用機序

Target of Action

Compounds with similar structures, such as benzimidazole and piperidine derivatives, have been found to interact with key functional proteins in bacterial cell division and play a significant role in the pharmaceutical industry .

Mode of Action

Similar compounds have been found to act as competitive inhibitors of their target proteins . They bind to the active sites of these proteins, preventing the natural substrate from interacting with the protein, thereby inhibiting its function .

Biochemical Pathways

Related compounds have been found to have broad-spectrum biological activities, indicating that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to have antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

特性

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S/c1-15-9-11-24(12-10-15)21-18-13-16(22)7-8-19(18)23-14-20(21)27(25,26)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMDABTYQZTKBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2835482.png)

![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-ethylaniline](/img/structure/B2835483.png)

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2835488.png)

![2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)